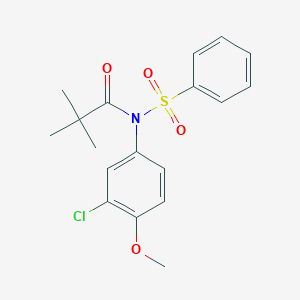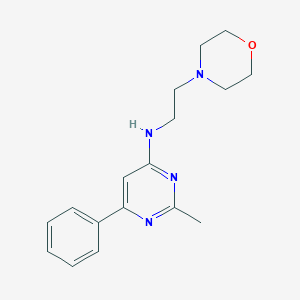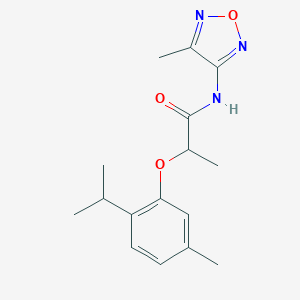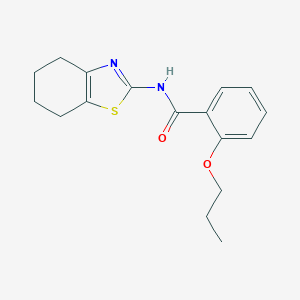
N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide, also known as BAY 11-7082, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 inhibits the NF-κB pathway by covalently modifying the cysteine residue of the IKK complex. The IKK complex consists of three subunits, IKKα, IKKβ, and IKKγ, and is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins, which sequester NF-κB in the cytoplasm. N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 specifically targets the cysteine residue of the IKKβ subunit, which is essential for the activation of the complex. This results in the inhibition of IκB phosphorylation and degradation, and the subsequent inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects in various in vitro and in vivo models. Inhibition of the NF-κB pathway by N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the proliferation and survival of cancer cells. N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 has also been shown to modulate the immune response by inhibiting the activation and differentiation of T cells and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 is a potent and specific inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, it is important to note that the covalent modification of the IKK complex by N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 is irreversible, which limits its use in certain experiments where the recovery of NF-κB activity is required. In addition, N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 has been shown to have off-target effects on other proteins, such as the proteasome and the JAK/STAT pathway, which should be taken into consideration when interpreting the results of experiments using this compound.
Direcciones Futuras
For research include the development of N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 derivatives with improved pharmacokinetic properties, the identification of new targets and pathways regulated by NF-κB, and the evaluation of the therapeutic efficacy of N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 involves several steps, starting from the reaction of 3-chloro-4-methoxyaniline with 2,2-dimethylpropanal to form the corresponding imine. The imine is then reduced with sodium borohydride to give the secondary amine, which is further reacted with benzenesulfonyl chloride to obtain the final product, N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082. The overall yield of the synthesis is around 25%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 has been widely used in scientific research as a tool to study the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. Aberrant activation of NF-κB has been implicated in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide 11-7082 inhibits the NF-κB pathway by covalently modifying the cysteine residue of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. This results in the inhibition of NF-κB activation and downstream gene expression.
Propiedades
Nombre del producto |
N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide |
|---|---|
Fórmula molecular |
C18H20ClNO4S |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H20ClNO4S/c1-18(2,3)17(21)20(13-10-11-16(24-4)15(19)12-13)25(22,23)14-8-6-5-7-9-14/h5-12H,1-4H3 |
Clave InChI |
CGVRQBGSOMEULN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C(=O)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
![2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)
![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)
![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)
![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)


![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)
